

Preliminary screening of 3-Hydrazinylpyridine dihydrochloride bioactivity

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Compound of Interest

Compound Name: **3-Hydrazinylpyridine dihydrochloride**

Cat. No.: **B3021488**

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An In-Depth Technical Guide to the Preliminary Bioactivity Screening of **3-Hydrazinylpyridine Dihydrochloride**

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known for a vast spectrum of biological activities, including antimicrobial, antiviral, and antiproliferative effects.^{[1][2]} The subject of this guide, **3-Hydrazinylpyridine dihydrochloride**, incorporates not only the versatile pyridine ring but also a reactive hydrazine moiety. The hydrazine group is of particular interest as its ability to form covalent bonds with biological targets suggests a potential mechanism for enzyme inhibition.^[3] This dual-functionality makes **3-Hydrazinylpyridine dihydrochloride** a compelling candidate for bioactivity screening.

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a structured, multi-tiered approach to the preliminary biological evaluation of this compound. We move beyond simple protocols to explain the scientific rationale behind the experimental design, ensuring a robust and logical screening cascade. The guide provides detailed, step-by-step methodologies for foundational cytotoxicity assays, followed by primary screening for antimicrobial and potential enzyme inhibitory activities. The objective is to establish a foundational bioactivity profile, identify potential therapeutic avenues,

and generate the critical data necessary for informed " go/no-go " decisions in early-stage drug discovery.

Part 1: Compound Profile and Safety Mandates

Introduction to 3-Hydrazinylpyridine Dihydrochloride

3-Hydrazinylpyridine dihydrochloride is a heterocyclic organic compound that is frequently utilized as a building block or intermediate in the synthesis of more complex molecules, particularly for pharmaceuticals targeting neurological disorders, inflammation, and cancer.^[4] Its chemical structure, featuring both a pyridine ring and a hydrazine group, provides a rich pharmacophore for potential interactions with a variety of biological systems. The preliminary screening detailed herein is designed to explore these potential activities in a systematic and efficient manner.

Table 1: Physicochemical Properties of **3-Hydrazinylpyridine Dihydrochloride**

| Property | Value | Source |
|-------------------|--|---|
| Molecular Formula | C ₅ H ₉ Cl ₂ N ₃ | [5] |
| Molecular Weight | 182.05 g/mol | [5] |
| CAS Number | 364727-74-2 | [5] |
| Synonyms | 3-Hydrazinopyridine dihydrochloride | [5] [6] |
| Parent Compound | 3-Hydrazinopyridine | [5] [7] |

Critical Safety and Handling Protocols

Before any experimental work, a thorough understanding of the compound's hazard profile is mandatory. Aggregated GHS data indicates that **3-Hydrazinylpyridine dihydrochloride** presents multiple hazards.^[5]

- H302: Harmful if swallowed^{[5][8]}
- H315: Causes skin irritation^{[5][8]}

- H318: Causes serious eye damage[5]
- H335: May cause respiratory irritation[5][8]

Mandatory Handling Procedures:

- Personal Protective Equipment (PPE): A standard laboratory coat, nitrile gloves, and tightly fitting safety goggles are required at all times.[6]
- Engineering Controls: All weighing and solution preparation must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]
- Accidental Exposure:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]
 - Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present. Seek urgent medical attention.[6]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [9]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

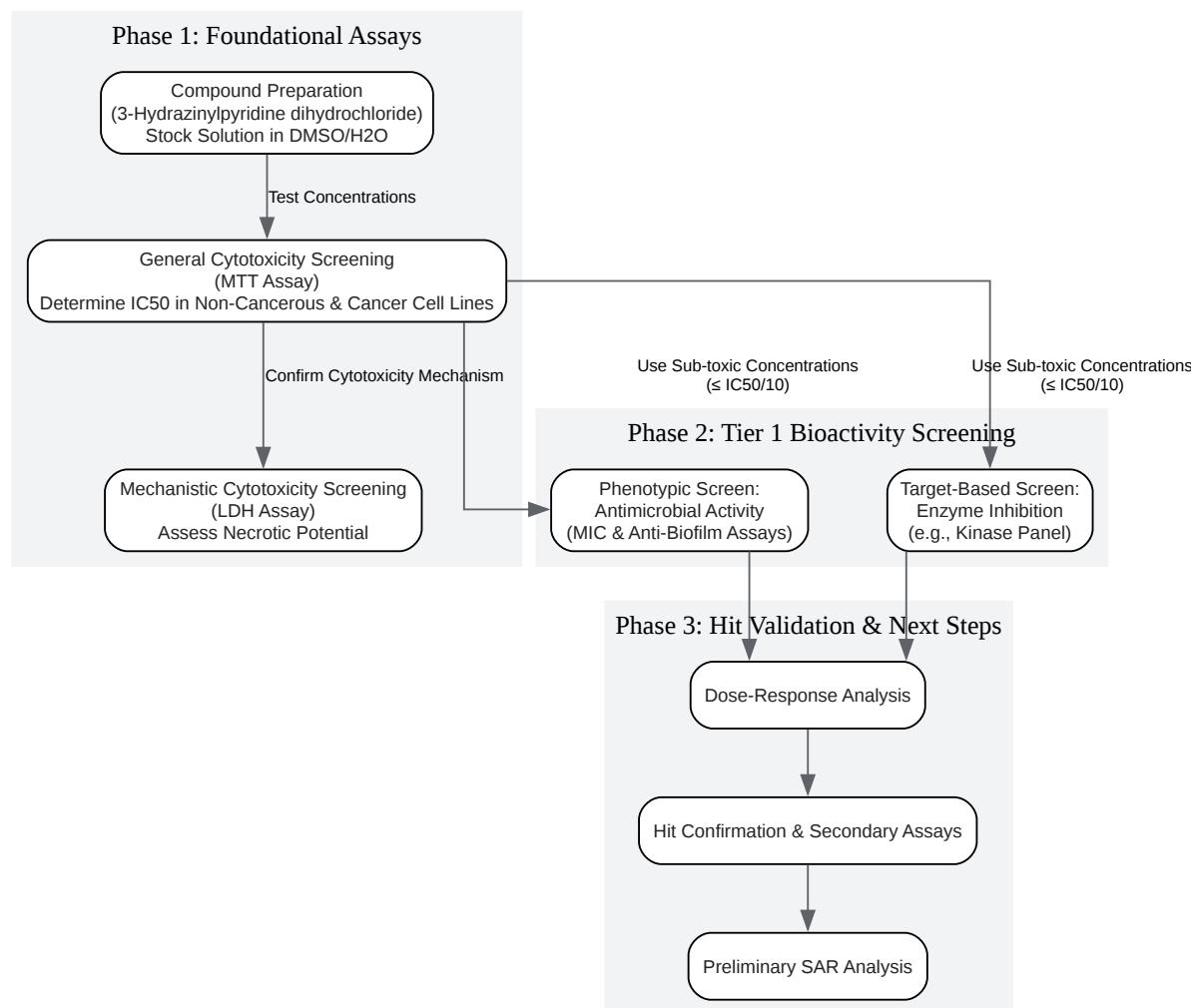
Part 2: The Logic of the Screening Cascade

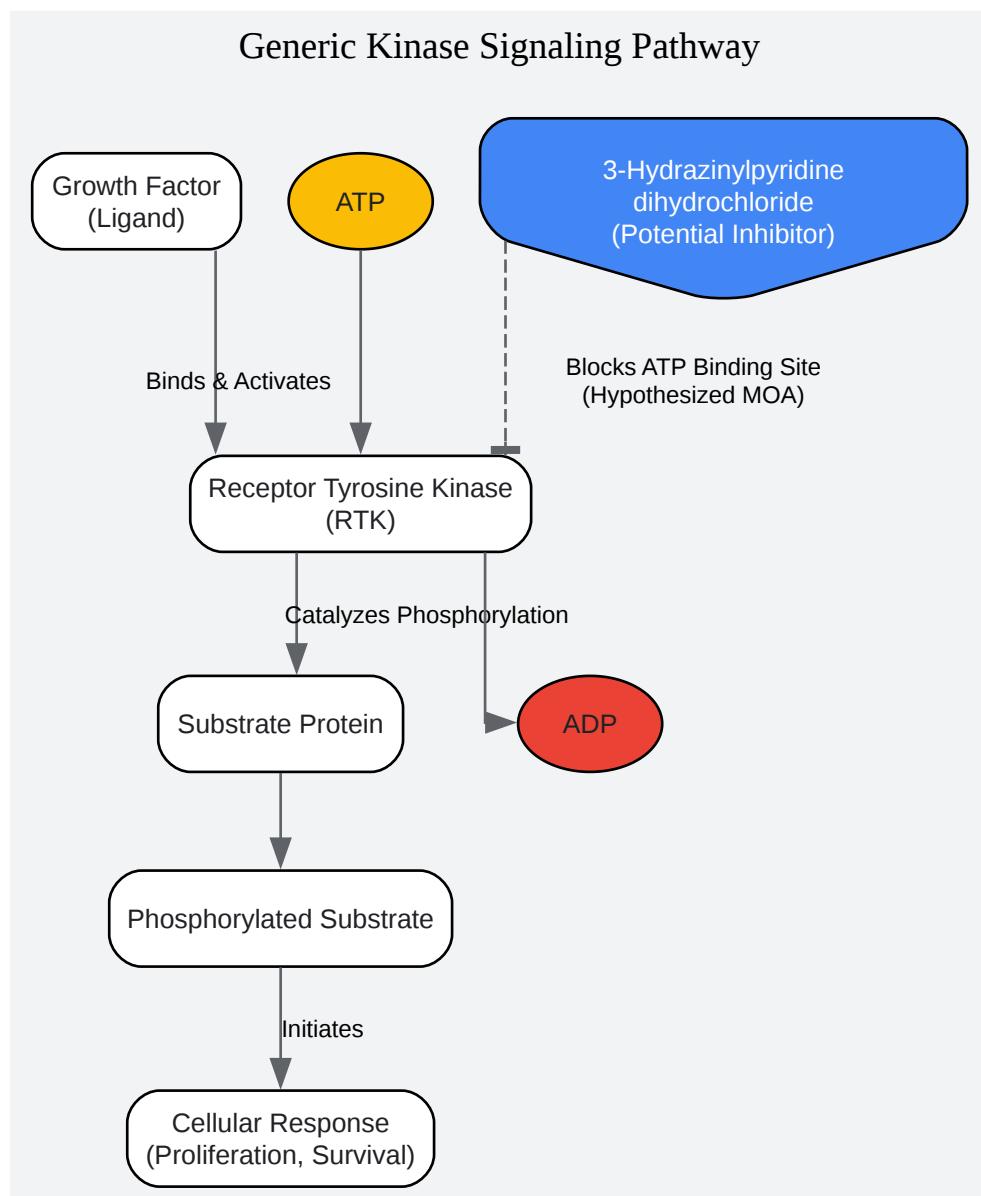
A tiered or cascaded approach is the most efficient method for preliminary screening. This strategy uses broad, cost-effective primary assays to identify any "hit" activity, which can then be explored with more specific and complex secondary assays. Our proposed workflow begins with establishing the compound's inherent cytotoxicity, which is essential for determining the appropriate concentration range for all subsequent bioactivity assays.

Two primary philosophies guide early drug discovery: target-based and phenotypic screening.
[10]

- Target-Based Discovery (TDD): This approach assumes knowledge of a specific biological target (e.g., an enzyme) and designs assays to measure the compound's effect on that target.
- Phenotypic Discovery (PDD): This approach makes no assumptions about the target. Instead, it measures the compound's effect on the overall behavior or phenotype of a cell or organism (e.g., inhibiting bacterial growth).

Our recommended cascade incorporates both philosophies to maximize the potential for discovering novel bioactivity.





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